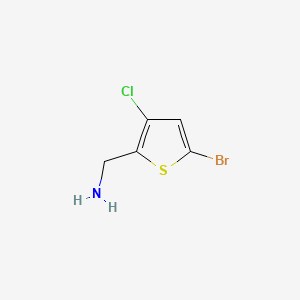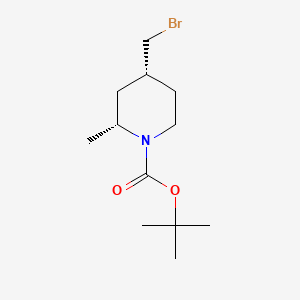![molecular formula C13H10N4O2S B13471441 3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile](/img/structure/B13471441.png)
3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an imidazo[2,1-b][1,3,4]thiadiazole ring system, which is known for its diverse biological activities. The compound’s structure includes a methoxy group, a benzonitrile moiety, and a methyl-substituted imidazo[2,1-b][1,3,4]thiadiazole ring, making it a unique and potentially valuable molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3,4]thiadiazole core. One common method involves the condensation of benzothiazole-2-carboxylic acid with thiosemicarbazide under reflux in phosphorus oxychloride (POCl3) to produce the intermediate 5-(benzo[d]thiazol-2-yl)-1,3,4-thiadiazol-2-amine . This intermediate is then reacted with α-bromo-4-substituted acetophenone compounds through a cycloaddition reaction to yield the desired imidazo[2,1-b][1,3,4]thiadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and benzonitrile groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including DNA and enzymes involved in cell proliferation and apoptosis . Molecular docking studies have shown that the compound can bind to DNA and caspase-3, suggesting its potential role in inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazole Derivatives: Known for their broad range of biological activities, including antibacterial, antiviral, and anticancer properties.
Imidazo[2,1-b][1,3,4]thiadiazole Derivatives: Similar to the compound , these derivatives have been studied for their anticancer and antimicrobial activities.
Uniqueness
3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of a methoxy group, benzonitrile moiety, and methyl-substituted imidazo[2,1-b][1,3,4]thiadiazole ring makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C13H10N4O2S |
|---|---|
Peso molecular |
286.31 g/mol |
Nombre IUPAC |
3-methoxy-4-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)oxybenzonitrile |
InChI |
InChI=1S/C13H10N4O2S/c1-8-7-17-12(15-8)20-13(16-17)19-10-4-3-9(6-14)5-11(10)18-2/h3-5,7H,1-2H3 |
Clave InChI |
JVUKPQKTIHONGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=N1)SC(=N2)OC3=C(C=C(C=C3)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Aminofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471379.png)




amine hydrochloride](/img/structure/B13471411.png)



![4-[4-(difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B13471433.png)

